6-(2-Methylpyridin-4-yl)pyridin-2-amine
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Overview
Description
6-(2-Methylpyridin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpyridin-4-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the crystallization of 2-amino-6-methylpyridine from acetone, followed by drying under vacuum at around 45°C. Alternatively, the compound can be kept in contact with sodium hydroxide pellets for three hours, with occasional shaking, followed by decanting and fractional distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpyridin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce halogenated pyridines or alkylated derivatives.
Scientific Research Applications
6-(2-Methylpyridin-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit protein kinases or modulate receptor activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-Methylpyridin-4-yl)pyridin-2-amine include:
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound is a member of the quinazoline class and is known for its kinase inhibitory activity.
2-Amino-6-methylpyridine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
6-(2-Methylpyridin-4-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (nNOS) and other therapeutic applications. This article delves into its biological activity, supported by various research findings and data tables.
Structure and Synthesis
The compound features a pyridine core, which is known for its diverse biological activities. The presence of the 2-methylpyridine moiety enhances its interaction with biological targets, influencing its pharmacological properties. The synthesis of this compound typically involves standard organic chemistry methods, including the use of amines and pyridine derivatives.
Inhibition of Nitric Oxide Synthase
One of the primary areas of research surrounding this compound is its role as an inhibitor of nNOS. Studies have demonstrated that compounds with similar structures exhibit significant inhibitory potency against nNOS:
- Potency : The compound showed a Ki value of approximately 26 nM against human nNOS, indicating strong binding affinity .
- Selectivity : It displayed high selectivity over other isoforms, such as endothelial nitric oxide synthase (eNOS), with a selectivity ratio exceeding 2000 .
These characteristics suggest that this compound may be beneficial in treating conditions related to excessive nitric oxide production, such as neurodegenerative diseases.
Antiproliferative Activity
Research has indicated that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
- IC50 Values : Notably, some derivatives demonstrated IC50 values as low as 0.021 µM, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Interactions : The compound forms hydrogen bonds with critical amino acid residues in the active site of nNOS.
- Regioselectivity : The specific positioning of substituents on the pyridine ring influences binding affinity and selectivity towards nNOS compared to other isoforms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on nNOS Inhibitors :
- Antiproliferative Properties :
Table 1: Biological Activity Summary of this compound
Activity Type | Target | Ki/IC50 Value | Selectivity Ratio |
---|---|---|---|
nNOS Inhibition | Human nNOS | 26 nM | >2000 (vs eNOS) |
Antiproliferative | HeLa Cell Line | 0.021 µM | Not specified |
A549 Cell Line | Not specified | Not specified | |
MDA-MB-231 Cell Line | Not specified | Not specified |
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(2-methylpyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-7-9(5-6-13-8)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
NULODHQQAYGXPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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